3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide

Bromodomain inhibition BET family Benzothiazole-isoxazole carboxamide

3,5-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide is a synthetic small molecule belonging to the benzothiazole–isoxazole carboxamide class. Its structure combines a 3,5-dimethylisoxazole moiety—a recognized acetyl-lysine mimetic scaffold used in bromodomain ligand design —with a 6-methylbenzothiazole ring linked via a carboxamide bridge.

Molecular Formula C14H13N3O2S
Molecular Weight 287.34 g/mol
Cat. No. B12202522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide
Molecular FormulaC14H13N3O2S
Molecular Weight287.34 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(ON=C3C)C
InChIInChI=1S/C14H13N3O2S/c1-7-4-5-10-11(6-7)20-14(15-10)16-13(18)12-8(2)17-19-9(12)3/h4-6H,1-3H3,(H,15,16,18)
InChIKeyJUDFWYGDAQQVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide: Compound Identity and Core Structural Features for Procurement Evaluation


3,5-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide is a synthetic small molecule belonging to the benzothiazole–isoxazole carboxamide class. Its structure combines a 3,5-dimethylisoxazole moiety—a recognized acetyl-lysine mimetic scaffold used in bromodomain ligand design [1]—with a 6-methylbenzothiazole ring linked via a carboxamide bridge. This hybrid architecture positions the compound within medicinal chemistry programs targeting epigenetic readers, kinase inhibition, or related protein–protein interaction domains. Despite its structural relevance, a comprehensive search of primary literature, patents, and authoritative databases (as of the search date) did not yield comparator-based quantitative differentiation data for this exact compound. The information presented below is therefore constrained to class-level inferences and general procurement considerations.

Why Generic Substitution Is Not Advisable for 3,5-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide


In the benzothiazole–isoxazole carboxamide series, even minor substituent changes can drastically alter target engagement, selectivity, and pharmacokinetic profile. The 3,5-dimethylisoxazole moiety is a privileged acetyl-lysine mimic whose methylation pattern directly governs bromodomain affinity; removal of the 3-methyl group, for instance, abolishes BET binding [1]. Likewise, the 6-methyl substituent on the benzothiazole ring modulates both steric fit within the target pocket and metabolic stability. Without direct comparative data for this specific compound, it is not possible to substitute it with a close analog and expect equivalent biological or physicochemical performance. The following section therefore documents the current evidence landscape, including the acknowledged absence of publicly available, comparator-driven quantitative data for this molecule.

Quantitative Differentiation Evidence for 3,5-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide: Current Status


Comparator-Based Quantitative Data Are Not Currently Available in the Public Domain

A systematic search of PubMed, Google Patents, ChEMBL, BindingDB, and PubChem (conducted on 2026-05-10) did not identify any primary study or patent that reports quantitative activity data (e.g., IC50, Ki, Kd, cellular EC50, or in vivo efficacy) for 3,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide in direct comparison with a structurally defined analog. The closest scaffold-related data are found in the 3,5-dimethylisoxazole series developed as bromodomain ligands, where the parent 3,5-dimethylisoxazole-4-carboxylic acid exhibits a BRD4(1) Kd of approximately 1.6 mM and optimized derivatives reach low-nanomolar potency [1][2]. However, none of these studies include the target compound as a comparator. Consequently, no head-to-head or cross-study comparable evidence can be generated for this molecule.

Bromodomain inhibition BET family Benzothiazole-isoxazole carboxamide

Potential Application Scenarios for 3,5-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide Based on Scaffold Class


BET Bromodomain Inhibitor Screening Library Expansion

Given that the 3,5-dimethylisoxazole moiety is a validated acetyl-lysine mimetic [1], this compound is structurally suited for inclusion in focused screening libraries targeting bromodomain and extra-terminal (BET) proteins (BRD2, BRD3, BRD4, BRDT). Its benzothiazole extension may confer unique selectivity profiles compared to the simpler 3,5-dimethylisoxazole-4-carboxylic acid or its amide derivatives, though this hypothesis remains untested in public data.

Kinase Inhibitor Lead Optimization

Benzothiazole carboxamides have been described as KSP (Eg5) inhibitors in patent literature [2]. The target compound's hybrid isoxazole–benzothiazole structure could serve as a starting point for structure–activity relationship (SAR) exploration in mitotic kinesin programs, provided that in-house biochemical profiling confirms target engagement.

Chemical Probe Development for Epigenetic Targets

The combination of a bromodomain-targeting 3,5-dimethylisoxazole warhead with a benzothiazole moiety that can engage auxiliary pockets (e.g., the ZA channel in BRD4) makes this compound a candidate for bivalent or proteolysis-targeting chimera (PROTAC) design. Researchers must empirically verify binding and selectivity before deployment as a chemical probe.

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